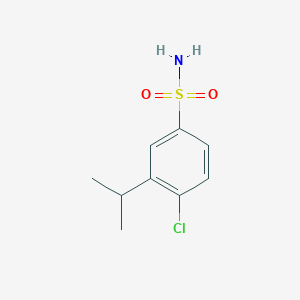
4-Chloro-3-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(propan-2-yl)benzene-1-sulfonamide is an organic compound with a sulfonamide functional group. This compound is characterized by the presence of a chlorine atom, an isopropyl group, and a sulfonamide group attached to a benzene ring. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of 4-chloro-3-(propan-2-yl)benzene. This can be achieved by reacting the benzene derivative with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The resulting sulfonyl chloride is then treated with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-chloro-3-(propan-2-yl)benzene derivatives.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Aplicaciones Científicas De Investigación
4-chloro-3-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-(propan-2-yl)benzenesulfonic acid
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonic acid amide
Uniqueness
4-chloro-3-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its antibacterial properties, distinguishing it from other similar compounds that may lack this functional group.
Propiedades
Fórmula molecular |
C9H12ClNO2S |
|---|---|
Peso molecular |
233.72 g/mol |
Nombre IUPAC |
4-chloro-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3,(H2,11,12,13) |
Clave InChI |
VLENSSOXLGKMHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


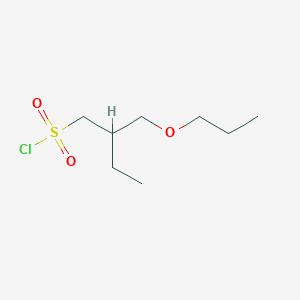
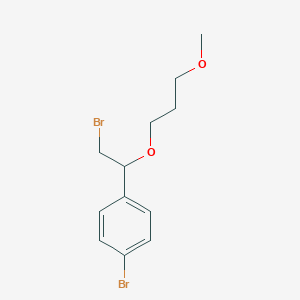
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)

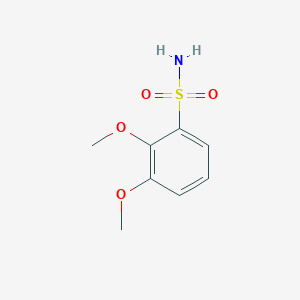
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
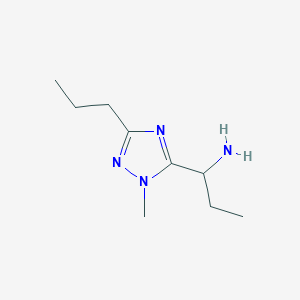
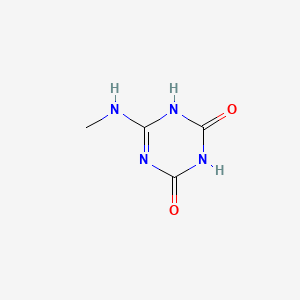


![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
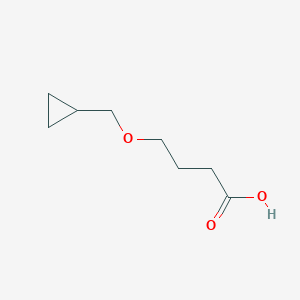
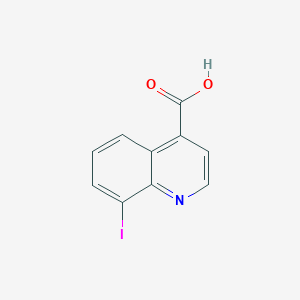
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
